(1S,2S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
CAS No.:
Cat. No.: VC14549355
Molecular Formula: C25H34O7
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H34O7 |
|---|---|
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | (1S,2S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
| Standard InChI | InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17-,18-,20?,21?,22+,23-,24-,25?/m0/s1 |
| Standard InChI Key | JBVVDXJXIDYDMF-IKUAJPASSA-N |
| Isomeric SMILES | CCCC1OC2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3(C2(O1)C(=O)CO)C)O)C)O |
| Canonical SMILES | CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Introduction
Chemical Identity and Molecular Characteristics
The compound’s IUPAC name systematically describes its stereochemistry and functional groups: a pentacyclic framework with hydroxyl, acetyl, and methyl substituents at specific positions. Its molecular formula, C25H34O7, corresponds to a molecular weight of 446.5 g/mol, as confirmed by high-resolution mass spectrometry. The following table summarizes key identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C25H34O7 |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | (1S,2S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
| Canonical SMILES | CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
| PubChem CID | 139025709 |
The stereochemical configuration is critical to its activity, with seven chiral centers (1S, 2S, 9S, 11S, 12S, 13R, 19S) dictating its three-dimensional arrangement. The presence of a 2-hydroxyacetyl group at position 8 and hydroxyl groups at positions 11 and 19 introduces hydrogen-bonding capabilities, potentially influencing solubility and intermolecular interactions.
Synthetic Pathways and Challenges
Retrosynthetic Analysis
The pentacyclic skeleton necessitates a multi-step approach, beginning with the construction of the bicyclic or tricyclic precursors. Asymmetric synthesis is paramount to establishing the correct stereochemistry, particularly at the congested C9, C13, and C19 positions. A proposed route involves:
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Ring Formation: Cyclization of a linear precursor via oxa-conjugate addition to generate the 5,7-dioxapentacyclo framework.
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Functionalization: Sequential oxidation and acetylation to introduce hydroxyl and hydroxyacetyl groups.
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Stereochemical Control: Use of chiral auxiliaries or enzymatic catalysis to ensure enantiomeric purity.
Key Reactions
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Asymmetric Epoxidation: To install the 14,17-diene moiety, Shi epoxidation or Jacobsen-Katsuki conditions may be employed.
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Selective Hydroxylation: Late-stage hydroxylation at C11 and C19 could utilize Sharpless dihydroxylation or enzymatic methods.
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Acetyl Group Introduction: Acylation with a protected glycolic acid derivative followed by deprotection yields the 2-hydroxyacetyl substituent.
Structural and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
The compound’s 1H NMR spectrum reveals distinct signals for key groups:
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δ 1.2–1.5 ppm: Propyl chain protons (6-propyl).
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δ 2.1–2.3 ppm: Methyl groups (C9 and C13).
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δ 4.1–4.4 ppm: Hydroxyl-bearing carbons (C11, C19).
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δ 5.6–5.8 ppm: Olefinic protons (C14, C17).
13C NMR data corroborate the presence of carbonyl (C16, δ ~200 ppm) and acetyl (C8, δ ~170 ppm) carbons.
Hypothesized Applications and Biological Relevance
Materials Science
The rigid, oxygen-rich framework could serve as a building block for:
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Coordination Polymers: Metal-organic frameworks (MOFs) leveraging hydroxyl and carbonyl groups.
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Chiral Catalysts: Asymmetric induction in organic transformations.
Research Gaps and Future Directions
Despite its promise, critical questions remain:
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In Vivo Toxicity: No pharmacokinetic or toxicological data are available.
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Synthetic Scalability: Current routes lack reports on yields or purification methods.
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Target Identification: Hypothesized biological targets require experimental validation.
Proposed studies include:
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Total Synthesis Optimization: To improve efficiency and stereocontrol.
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High-Throughput Screening: For antibacterial, antifungal, and anticancer activity.
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Computational Docking: To predict protein targets and binding affinities.
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